molecular formula C16H15ClN4O6 B5046871 N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide

N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide

Cat. No.: B5046871
M. Wt: 394.76 g/mol
InChI Key: AIGMBDJCESQVEW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a hydroxypropylamino group, and a dinitrobenzamide moiety

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-hydroxypropylamino)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O6/c17-10-2-4-11(5-3-10)19-16(23)13-8-12(20(24)25)9-14(21(26)27)15(13)18-6-1-7-22/h2-5,8-9,18,22H,1,6-7H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGMBDJCESQVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NCCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide typically involves the following steps:

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as tin(II) chloride in hydrochloric acid.

    Acylation: The resulting amine is acylated with 3-hydroxypropylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitro groups can be reduced to amino groups under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-3,5-dinitrobenzamide: Lacks the hydroxypropylamino group, which may affect its reactivity and biological activity.

    N-(4-chlorophenyl)-2-[(2-hydroxyethyl)amino]-3,5-dinitrobenzamide: Similar structure but with a shorter hydroxyalkyl chain.

Uniqueness

N-(4-chlorophenyl)-2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzamide is unique due to the presence of the hydroxypropylamino group, which can influence its chemical reactivity and biological interactions

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